[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Description
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a piperidine derivative with potential biological activities. This article summarizes its chemical properties, biological activities, and relevant research findings.
- CAS Number: 1261233-50-4
- Molecular Formula: C16H25ClN4O2S
- Molecular Weight: 372.91 g/mol
- Structure: The compound features a piperidine ring substituted with a pyrimidine moiety and a tert-butyl carbamate group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance:
- A related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
- The mechanism of action often involves interaction with specific receptors, such as the M3 muscarinic acetylcholine receptor, which plays a role in cell proliferation and metastasis in colorectal cancer .
Enzyme Inhibition
Piperidine derivatives have shown promise in inhibiting key enzymes:
- Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
- Structure–activity relationship studies indicate that modifications to the piperidine structure can enhance inhibitory potency against cholinesterases and monoamine oxidase B, which are critical targets in Alzheimer's disease treatment .
Case Studies and Research Findings
The biological activity of This compound is believed to be mediated through:
- Receptor Interaction: Binding to muscarinic receptors influencing cell signaling pathways.
- Enzyme Inhibition: Preventing the breakdown of neurotransmitters, thereby enhancing their availability at synaptic sites.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)20(4)11-7-6-8-21(10-11)13-9-12(17)18-14(19-13)24-5/h9,11H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBQNWPTYDHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.